5-Cyclopropoxy-6-(trifluoromethyl)picolinamide
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Overview
Description
5-Cyclopropoxy-6-(trifluoromethyl)picolinamide is a chemical compound with the molecular formula C10H9F3N2O2 and a molecular weight of 246.19 g/mol . This compound is part of the picolinamide family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-6-(trifluoromethyl)picolinamide typically involves the reaction of 5-cyclopropoxy-6-(trifluoromethyl)pyridine with an appropriate amide-forming reagent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-6-(trifluoromethyl)picolinamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-Cyclopropoxy-6-(trifluoromethyl)picolinamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-6-(trifluoromethyl)picolinamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The compound’s trifluoromethyl group enhances its binding affinity and stability, making it a potent inhibitor .
Comparison with Similar Compounds
Similar Compounds
- 5-Cyclopropoxy-6-(trifluoromethyl)pyridine
- 6-(Trifluoromethyl)picolinamide
- 5-Cyclopropoxy-2-pyridinecarboxamide
Uniqueness
5-Cyclopropoxy-6-(trifluoromethyl)picolinamide is unique due to its combination of a cyclopropoxy group and a trifluoromethyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9F3N2O2 |
---|---|
Molecular Weight |
246.19 g/mol |
IUPAC Name |
5-cyclopropyloxy-6-(trifluoromethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C10H9F3N2O2/c11-10(12,13)8-7(17-5-1-2-5)4-3-6(15-8)9(14)16/h3-5H,1-2H2,(H2,14,16) |
InChI Key |
QWSAGBFVDFKBPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(N=C(C=C2)C(=O)N)C(F)(F)F |
Origin of Product |
United States |
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